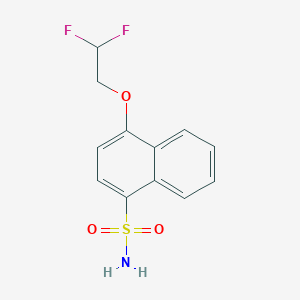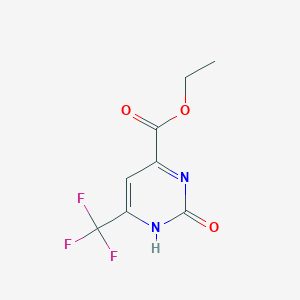
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with trifluoroacetic anhydride, followed by cyclization with urea under acidic conditions. The reaction conditions typically involve temperatures ranging from 60°C to 80°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: It can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives and complex heterocyclic compounds.
Scientific Research Applications
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate: This compound has a similar trifluoromethyl group but differs in the pyridine ring structure.
Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate: This compound contains a pyran ring and a benzamido group, offering different chemical properties and reactivity.
6-trifluoromethyl-substituted thiopyrano[3,4-d]isoxazole derivatives:
The uniqueness of this compound lies in its specific pyrimidine ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F3N2O3 |
|---|---|
Molecular Weight |
236.15 g/mol |
IUPAC Name |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-5(8(9,10)11)13-7(15)12-4/h3H,2H2,1H3,(H,12,13,15) |
InChI Key |
XGZCAAYJNHGIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)NC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


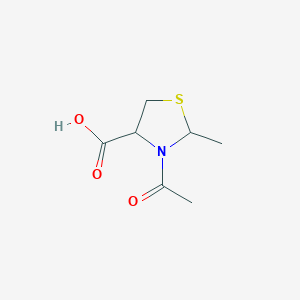
![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
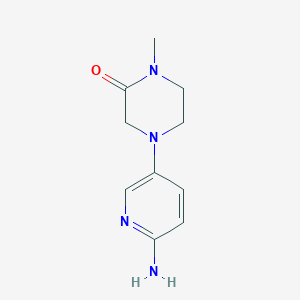
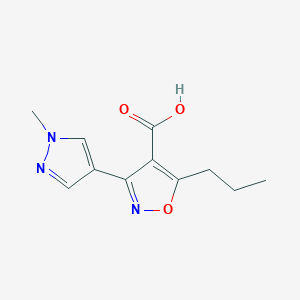

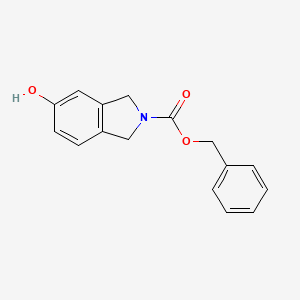
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
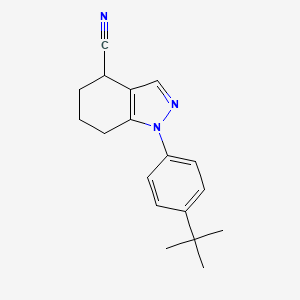
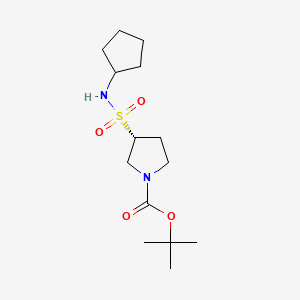
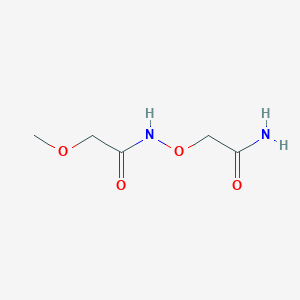
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
